2,3,4-Trichloro-6,8-dimethoxyquinoline
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Overview
Description
2,3,4-Trichloro-6,8-dimethoxyquinoline is a chemical compound with the molecular formula C11H8Cl3NO2 and a molecular weight of 292.55 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6,8-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale nitration, condensation, reduction, and chlorination reactions under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6,8-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the quinoline ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2,3,4-Trichloro-6,8-dimethoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
- 2,3,4,5,7,8-Hexafluoro-4-quinolinthiole
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4,6,8-Pentachloroquinoline
Comparison: Compared to these similar compounds, 2,3,4-Trichloro-6,8-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl3NO2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,3,4-trichloro-6,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H8Cl3NO2/c1-16-5-3-6-8(12)9(13)11(14)15-10(6)7(4-5)17-2/h3-4H,1-2H3 |
InChI Key |
GWNVIRWPBIMOFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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